Monostearyl fumarate

概要

説明

ステアリルフマル酸は、ステアリン酸とフマル酸のエステル化によって得られる化合物です。水やアルコールに可溶な白色またはほとんど白色の無臭無味の粉末です。この化合物は、その独特の特性により、医薬品、食品、化粧品など、さまざまな産業で広く使用されています。

製造方法

合成経路と反応条件

ステアリルフマル酸の製造には、ステアリン酸とフマル酸のエステル化が含まれます。 反応は通常、水酸化ナトリウムなどの有機アルカリ触媒の存在下で行われ、反応温度を低下させ、生成物の収率を高めるのに役立ちます 。反応は以下のように表すことができます。

ステアリン酸+フマル酸NaOHステアリルフマル酸+水

工業生産方法

工業的な設定では、ステアリルフマル酸の製造には、高品質の原料と厳しい品質管理対策が用いられ、最終生成物の純度が確保されます。 プロセスには、エステル化反応、それに続く精製と乾燥が含まれており、最終的な粉末の形が得られます .

化学反応解析

反応の種類

ステアリルフマル酸は、次のようなさまざまな化学反応を起こします。

酸化: この反応は、化合物への酸素の付加または水素の除去を伴います。

還元: この反応は、化合物への水素の付加または酸素の除去を伴います。

置換: この反応は、化合物中の1つの官能基が別の官能基と置換されることを伴います。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) と過酸化水素 (H₂O₂) が含まれます。

還元: 一般的な還元剤には、水素化リチウムアルミニウム (LiAlH₄) と水素化ホウ素ナトリウム (NaBH₄) が含まれます。

置換: 一般的な試薬には、ハロゲン (例:塩素、臭素) と求核剤 (例:水酸化物イオン) が含まれます。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、ステアリルフマル酸の酸化はステアリルフマル酸塩を生成する可能性がありますが、還元はステアリルコハク酸塩を生成する可能性があります .

科学研究の応用

ステアリルフマル酸は、次のような科学研究で幅広い用途があります。

化学: さまざまな化学反応と合成プロセスにおける試薬として使用されます。

生物学: 生物系への潜在的な影響と細胞代謝における役割について研究されています。

準備方法

Synthetic Routes and Reaction Conditions

The preparation of stearyl fumaric acid involves the esterification of stearic acid with fumaric acid. The reaction typically occurs in the presence of an organic alkaline catalyst, such as sodium hydroxide, which helps to lower the reaction temperature and increase the yield of the product . The reaction can be represented as follows:

Stearic Acid+Fumaric AcidNaOHStearyl Fumaric Acid+Water

Industrial Production Methods

In industrial settings, the production of stearyl fumaric acid involves the use of high-quality raw materials and strict quality control measures to ensure the purity of the final product. The process includes the esterification reaction, followed by purification and drying to obtain the final powder form .

化学反応の分析

Types of Reactions

Stearyl fumaric acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of stearyl fumaric acid may produce stearyl fumarate, while reduction may yield stearyl succinate .

科学的研究の応用

Chemical Properties and Preparation

Monostearyl fumarate is characterized by its white or nearly white powder form and is soluble in water and alcohol. The synthesis typically involves the reaction of stearic acid with fumaric acid in the presence of an alkaline catalyst such as sodium hydroxide. This reaction leads to the formation of this compound along with water:

Scientific Research Applications

This compound exhibits a wide range of applications in scientific research:

- Pharmaceuticals : It is utilized as a lubricant and anti-adherent in tablet formulations, enhancing the flow properties of powders during manufacturing. Its unique structure allows it to function effectively as a coating agent for controlled drug release .

- Biological Studies : Research has indicated potential anti-inflammatory and antioxidant properties, making it a candidate for therapeutic applications in treating conditions such as psoriasis and other autoimmune diseases .

- Food Industry : this compound serves as an emulsifier and stabilizer in food products, improving texture and shelf-life. Its ability to inhibit gelation in starches makes it valuable for various food formulations .

- Industrial Applications : In addition to its use in food and pharmaceuticals, this compound is employed in paper sizing and textile processing due to its ability to modify viscosity and enhance product stability .

Case Studies

- Pharmaceutical Formulations : A study demonstrated that incorporating this compound into tablet formulations improved the flowability and compressibility of the powders, leading to enhanced tablet quality and consistency .

- Food Stabilization : Research indicated that adding this compound at low concentrations effectively inhibited gelation in starch pastes, which is crucial for maintaining desired textures in food products .

- Therapeutic Potential : Investigations into the anti-inflammatory effects of this compound have shown promise in reducing symptoms associated with autoimmune disorders, suggesting its potential role as a therapeutic agent .

作用機序

ステアリルフマル酸の作用機序には、さまざまな分子標的や経路との相互作用が含まれます。 たとえば、酸化ストレスや炎症に関与する酵素(リンゴ酸脱水素酵素やフマル酸還元酵素など)の活性を調節することで、その効果を発揮する可能性があります 。 さらに、酸化ストレスに関連する細胞のレドックスバランスとシグナル伝達経路に影響を与える可能性があります .

類似の化合物との比較

類似の化合物

マレイン酸: フマル酸のシス異性体であり、同様の用途で使用されますが、化学的特性は異なります。

コハク酸: 類似した工業用途を持つ関連するジカルボン酸です。

フマル酸ジメチル: 多発性硬化症や乾癬の治療的用途を持つフマル酸のエステルです.

独自性

ステアリルフマル酸は、その独特のエステル構造によってユニークであり、独特の物理的および化学的特性を付与します。 長いステアリル鎖は、疎水性と安定性を向上させ、さまざまな産業および医薬品の用途に適しています .

類似化合物との比較

Similar Compounds

Maleic Acid: The cis isomer of fumaric acid, used in similar applications but with different chemical properties.

Succinic Acid: A related dicarboxylic acid with similar industrial applications.

Dimethyl Fumarate: An ester of fumaric acid with therapeutic applications in multiple sclerosis and psoriasis.

Uniqueness

Stearyl fumaric acid is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its long stearyl chain provides enhanced hydrophobicity and stability, making it suitable for various industrial and pharmaceutical applications .

生物活性

Monostearyl fumarate (MSF) is a compound resulting from the esterification of stearic acid and fumaric acid. It has garnered attention in various fields, including pharmaceuticals and food science, due to its unique properties and potential biological activities. This article delves into the biological activity of MSF, highlighting its antimicrobial properties, role in cellular metabolism, and therapeutic potential.

This compound is characterized by its chemical formula and is typically presented as a white, odorless powder that is soluble in water and alcohol . Its structure contributes to its hydrophobicity and stability, making it suitable for various applications.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of fumarate compounds, including MSF. A notable study demonstrated that fumarate exhibits significant antimicrobial activity against Listeria monocytogenes, particularly under acidic conditions. This activity is attributed to fumarate's ability to inhibit the glutamate decarboxylase (GAD) system in bacteria, which is crucial for their acid resistance .

Table 1: Antimicrobial Effects of Fumarate Compounds

| Compound | Target Organism | Mechanism of Action | Effectiveness |

|---|---|---|---|

| This compound | Listeria monocytogenes | Inhibition of GAD system | High |

| Maleate | Listeria monocytogenes | Stronger GAD inhibition but lower antimicrobial output | Moderate |

The study highlighted that while maleate had a more pronounced inhibitory effect on the GAD system, fumarate resulted in a higher extracellular GAD output, suggesting that it may have additional mechanisms at play that enhance its antimicrobial efficacy .

Cellular Metabolism and Therapeutic Potential

This compound has been studied for its potential effects on cellular metabolism. It is believed to modulate various metabolic pathways by interacting with key enzymes involved in oxidative stress and inflammation, such as malate dehydrogenase and fumarate reductase. This modulation can lead to several therapeutic benefits, including:

- Anti-inflammatory Effects : MSF has shown potential in reducing inflammation markers in vitro.

- Antioxidant Properties : It may enhance the activity of detoxification enzymes, providing protective effects against oxidative damage.

Case Study: Hepatoprotective Activity

A significant case study explored the hepatoprotective effects of fumaric acid derivatives, including MSF. The study indicated that these compounds could protect liver cells from toxic agents like thioacetamide and galactosamine. The results demonstrated a marked increase in cell viability when exposed to MSF compared to untreated controls .

Research Findings

- In Vitro Studies : Research has shown that MSF can enhance cell viability in hepatocytes exposed to toxic substances, indicating its protective role against liver damage.

- Enzyme Induction : Fumaric acid derivatives have been found to induce detoxification enzymes in various organs, suggesting a broad protective mechanism against chemical carcinogenesis .

Comparison with Similar Compounds

This compound shares similarities with other fumaric acid derivatives but exhibits unique properties due to its stearyl chain. Below is a comparison table highlighting these differences:

Table 2: Comparison of Fumaric Acid Derivatives

| Compound | Structure | Key Applications | Unique Properties |

|---|---|---|---|

| This compound | Stearyl ester of fumaric acid | Pharmaceuticals, food industry | Enhanced hydrophobicity |

| Dimethyl Fumarate | Dimethyl ester of fumaric acid | Therapeutics for multiple sclerosis | Strong anti-inflammatory effects |

| Maleic Acid | Cis-isomer of fumaric acid | Industrial applications | More potent GAD inhibition |

特性

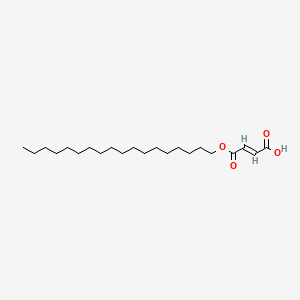

IUPAC Name |

(E)-4-octadecoxy-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-22(25)19-18-21(23)24/h18-19H,2-17,20H2,1H3,(H,23,24)/b19-18+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQJUHSHQGQVTM-VHEBQXMUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20169764 | |

| Record name | Monostearyl fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1741-93-1 | |

| Record name | Monostearyl fumarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1741-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monostearyl fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001741931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monostearyl fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Butenedioic acid (2E)-, monooctadecyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOSTEARYL FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X127TT7PK9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。